Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-

Description

Introduction to Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-

Benzenesulfonamide derivatives are widely studied for their pharmacological and industrial relevance. The subject compound, with its unique substitution pattern, exemplifies the structural diversity within this class. This section delineates its chemical identity, nomenclature, and foundational molecular characteristics.

Chemical Identification and Nomenclature

IUPAC Name and Structural Formula

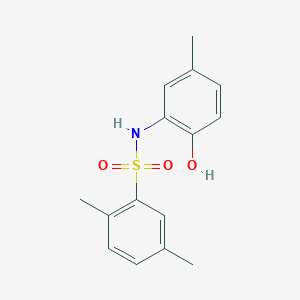

The IUPAC name for this compound is N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide. Its structure consists of a benzenesulfonamide core, where the sulfonamide nitrogen is bonded to a 2-hydroxy-5-methylphenyl group. The benzene ring of the sulfonamide moiety is substituted with methyl groups at the 2- and 5-positions (Figure 1).

Structural Formula Description :

- Core : A benzene ring (C6H5) attached to a sulfonamide group (–SO2NH–).

- Substituents :

- Two methyl groups (–CH3) at positions 2 and 5 of the sulfonamide-attached benzene ring.

- A 2-hydroxy-5-methylphenyl group (–C6H3(OH)(CH3)) bonded to the sulfonamide nitrogen.

The SMILES notation for this compound is S(C1C=C(C)C=CC=1C)(NC1C(=CC=C(C)C=1)O)(=O)=O, which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Molecular Weight

The CAS Registry Number for this compound is 915372-74-6 , a unique identifier critical for regulatory and commercial documentation. Its molecular formula is C15H17NO3S , yielding a molecular weight of 291.36 g/mol . Computed properties include an exact molecular mass of 291.09291458 g/mol and a topological polar surface area of 74.8 Ų , parameters that influence solubility and reactivity.

SMILES Notation and InChI Key

The SMILES string (as noted above) provides a linear representation of the molecule’s structure, emphasizing the sulfonamide bridge and substituent positions. The InChI Key , CUYNSWZWLADMGM-UHFFFAOYSA-N, serves as a standardized identifier for database searches and computational studies.

Table 1: Key Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide |

| CAS No. | 915372-74-6 |

| Molecular Formula | C15H17NO3S |

| Molecular Weight (g/mol) | 291.36 |

| SMILES | S(C1C=C(C)C=CC=1C)(NC1C(=CC=C(C)C=1)O)(=O)=O |

| InChI Key | CUYNSWZWLADMGM-UHFFFAOYSA-N |

This systematic characterization lays the groundwork for understanding the compound’s behavior in synthetic and applied contexts. Future research may explore its synthesis, derivative formation, or potential as a ligand in catalysis.

Properties

CAS No. |

915372-74-6 |

|---|---|

Molecular Formula |

C15H17NO3S |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO3S/c1-10-5-7-14(17)13(8-10)16-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,16-17H,1-3H3 |

InChI Key |

CUYNSWZWLADMGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- typically involves the reaction of benzenesulfonyl chloride with 2-hydroxy-5-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halides or alkoxides.

Scientific Research Applications

Pharmacological Properties

Benzenesulfonamides are primarily recognized for their ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Recent studies have shown that derivatives of benzenesulfonamide exhibit selective inhibition against different CA isoforms.

1.1. Carbonic Anhydrase Inhibition

Research indicates that certain benzenesulfonamide derivatives can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. For instance, a study reported that newly synthesized aryl thiazolone-benzenesulfonamides demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as anti-cancer agents . The selectivity for CA IX over CA II suggests that these compounds could minimize side effects associated with broader CA inhibition.

1.2. Antiviral Activity

Another significant application of benzenesulfonamide derivatives is their antiviral properties. A study focused on phenylalanine derivatives with benzenesulfonamide terminal moieties revealed promising antiviral activity against HIV-1, with some compounds exhibiting sub-micromolar levels of potency . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring enhanced antiviral efficacy.

2.1. Enzyme Inhibition

The primary mechanism involves the binding of these compounds to the active site of carbonic anhydrases, leading to competitive inhibition. The sulfonamide group coordinates with the zinc ion in the enzyme's active site, disrupting its catalytic activity .

2.2. Induction of Apoptosis

In cancer cells, certain benzenesulfonamide derivatives have been shown to induce apoptosis. For example, one compound significantly increased apoptosis markers in MDA-MB-231 breast cancer cells . This apoptotic effect may be linked to the inhibition of CA IX, which plays a role in tumor cell survival and proliferation.

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy of benzenesulfonamide derivatives in various biological assays:

3.1. Antibacterial Activity

Some benzenesulfonamides have demonstrated antibacterial properties by targeting bacterial carbonic anhydrases, which can interfere with bacterial growth and biofilm formation . This highlights their potential as novel antibacterial agents.

3.2. Structure-Activity Relationships

A comprehensive SAR analysis has been conducted on various benzenesulfonamide derivatives to identify key structural features that enhance biological activity. Modifications at specific positions on the benzene ring significantly influence the inhibitory potency against CAs and other biological targets .

Data Summary and Comparative Analysis

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Aryl Thiazolone-Benzenesulfonamide | CA IX | 10.93 - 25.06 | Selective for CA IX |

| Phenylalanine Derivative | HIV-1 | < 100 | Sub-micromolar potency |

| Benzene Sulfonamide | Bacterial CA | Varies | Antibacterial activity |

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

A comparative analysis of Compound X with structurally analogous sulfonamides reveals key differences in melting points, solubility, and spectroscopic signatures (Table 1). For example:

- Melting Points : Derivatives with hydroxyl groups (e.g., 2g, 2i) exhibit higher decomposition temperatures due to hydrogen bonding, whereas methoxy-substituted analogs (e.g., 19) lack this stabilization, resulting in lower thermal stability .

- Solubility : The 2,5-dimethyl and hydroxy substituents in Compound X likely enhance solubility in polar solvents like DMSO compared to dihydroxy derivatives (e.g., 2i), which exhibit lower solubility due to increased hydrogen-bonding networks .

Structural Validation and Computational Analysis

The structural integrity of Compound X and its analogs is validated via techniques such as X-ray crystallography (using SHELX ) and NMR spectroscopy. For example:

- Hydrogen Bonding : The 2-hydroxy group in Compound X likely forms intramolecular hydrogen bonds with the sulfonamide oxygen, as observed in analog 2g .

- Torsional Angles : Substituent positions influence molecular conformation. The 2,5-dimethyl groups in Compound X may reduce steric strain compared to chloro-substituted analogs (e.g., 2k, 2l), which exhibit distorted geometries .

Biological Activity

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- (commonly referred to as compound 1) is a sulfonamide derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C15H17NO3S

- Molecular Weight : 291.365 g/mol

- Structural Characteristics : The compound features a benzenesulfonamide core with hydroxyl and methyl substituents that influence its biological interactions and solubility .

Benzenesulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are enzymes crucial for various physiological processes including acid-base balance and ion transport. The sulfonamide group acts as a zinc-binding group (ZBG), facilitating the interaction with the active site of CAs. This mechanism has been extensively studied in various derivatives, indicating that modifications on the aromatic ring can enhance binding affinity and selectivity towards specific CA isoforms .

Biological Activities

-

Antimicrobial Activity :

- Compounds in the benzenesulfonamide class have demonstrated significant antibacterial effects, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies have shown that certain derivatives exhibit potent inhibitory activity against bacterial CAs, suggesting their potential as new antimicrobial agents .

-

Anticancer Properties :

- Research indicates that benzenesulfonamides can inhibit tumor growth by interfering with key metabolic pathways in cancer cells. For instance, some derivatives have shown effectiveness in inhibiting the proliferation of human tumor cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

- Anti-inflammatory Effects :

- Antiviral Activity :

Case Study 1: Inhibition of Carbonic Anhydrase

A study synthesized a series of diazobenzenesulfonamides and evaluated their binding affinity to different CA isoforms using fluorescent thermal shift assays. The results indicated that some compounds exhibited nanomolar affinities towards CA I, highlighting their potential as therapeutic agents for conditions related to CA dysfunction .

Case Study 2: Anticancer Activity

In vitro assays conducted on various human tumor cell lines demonstrated that specific benzenesulfonamide derivatives could inhibit cell proliferation effectively. For example, compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting a robust anticancer effect .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide, and what analytical techniques validate its purity and structure?

- Methodology : Synthesis typically involves coupling 2,5-dimethylbenzenesulfonyl chloride with 2-hydroxy-5-methylaniline under basic conditions (e.g., pyridine or triethylamine). Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) to assess purity (>95%). Mass spectrometry (MS) and elemental analysis further validate molecular composition. For derivatives, substituent effects on reactivity should be monitored via kinetic studies .

Q. How is crystallographic data for this compound analyzed, and what software tools are recommended for refining its crystal structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement), which handle intensity data, twinning, and high-resolution structures. For robust refinement, employ iterative cycles of Fourier mapping and thermal parameter adjustments. Contradictions in data (e.g., residual electron density) are resolved by checking for disorder or solvent masking .

Advanced Research Questions

Q. How can computational modeling (e.g., CoMFA) guide the design of N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide derivatives with enhanced biological activity?

- Methodology : Comparative Molecular Field Analysis (CoMFA) evaluates steric/electrostatic fields around the molecule to correlate substituent modifications with activity. For HIV-1 integrase inhibition (as seen in styrylquinoline analogs), dock the compound into the catalytic core domain (CCD) using molecular dynamics (MD) simulations. Validate predictions via synthesis and enzymatic assays (e.g., strand-transfer inhibition assays) .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology : Compare substituent effects (e.g., chloro vs. methyl groups) using structure-activity relationship (SAR) studies. For instance, analogs with bulkier substituents may exhibit reduced solubility, affecting assay outcomes. Cross-validate results via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based antiviral activity). Statistical tools like principal component analysis (PCA) can isolate confounding variables .

Q. How does the 2-hydroxy-5-methylphenyl group influence the compound’s physicochemical properties and interactions with biological targets?

- Methodology : The hydroxyl group enables hydrogen bonding with target proteins (e.g., integrase), while the methyl group enhances lipophilicity. Quantify logP values experimentally (shake-flask method) or computationally (ChemAxon). Molecular docking (e.g., AutoDock Vina) identifies binding poses, and isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) of interactions .

Q. What are the challenges in characterizing byproducts during synthesis, and how can they be mitigated?

- Methodology : Byproducts often arise from incomplete sulfonamide coupling or oxidation of the hydroxyl group. Use tandem LC-MS to detect trace impurities. Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to suppress side reactions. For persistent impurities, employ preparative HPLC for isolation and structural elucidation via 2D NMR (e.g., COSY, HSQC) .

Data Analysis and Optimization

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed during structure determination?

- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. Disorder is resolved by splitting atomic positions and refining occupancy factors. Validate with R1/wR2 convergence (<5% difference) and check for reasonable displacement parameters (ADPs) .

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodology : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). For high-throughput data, apply machine learning models (random forests) to identify activity cliffs or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.